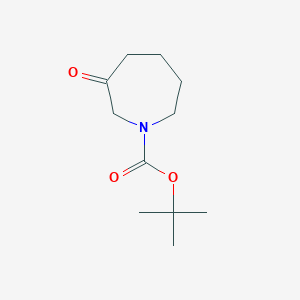
6-(tert-Butyl)pyridin-3-ol
Vue d'ensemble
Description
6-(tert-Butyl)pyridin-3-ol is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is a pale-yellow to yellow-brown sticky oil to solid substance .
Molecular Structure Analysis
The molecular structure of 6-(tert-Butyl)pyridin-3-ol consists of a pyridinol ring with a tert-butyl group attached to it . The InChI code for this compound is 1S/C9H13NO/c1-9(2,3)8-5-4-7(11)6-10-8/h4-6,11H,1-3H3 .Physical And Chemical Properties Analysis
6-(tert-Butyl)pyridin-3-ol has a density of 1.023±0.06 g/cm3 and a boiling point of 308.3±22.0 °C . It is stored at a temperature of 2-8 °C .Applications De Recherche Scientifique
Anti-Tubercular Agent Development
6-(tert-Butyl)pyridin-3-ol: has been utilized in the synthesis of novel compounds with significant anti-tubercular activity. Researchers have designed and synthesized derivatives that exhibit inhibitory effects against Mycobacterium tuberculosis H37Ra. These compounds, including 6-(tert-Butyl)pyridin-3-ol derivatives, have shown promising results with 50% inhibitory concentrations (IC50) in the low micromolar range, indicating their potential as potent anti-tubercular agents .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-(tert-Butyl)pyridin-3-ol is the Sterol 14-alpha demethylase (CYP51) protein from Candida spp . This protein plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
6-(tert-Butyl)pyridin-3-ol interacts with its target, the CYP51 protein, by binding to it . This binding inhibits the function of the protein, thereby disrupting the formation of ergosterol . The disruption in ergosterol biosynthesis leads to changes in the fungal cell membrane, affecting its integrity and function .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway in fungal cells . Ergosterol is a critical component of the fungal cell membrane, and its disruption leads to downstream effects such as altered cell membrane permeability and function . This can ultimately lead to the death of the fungal cell .
Pharmacokinetics
Further in-vitro toxicity studies would be needed to understand the real-time toxic level .
Result of Action
The result of 6-(tert-Butyl)pyridin-3-ol’s action is the inhibition of ergosterol formation in yeast cells . This leads to a disruption in the function and structure of the fungal cell membrane, which can cause cell death . The compound has shown potent activity against Candida spp., including several multidrug-resistant strains .
Action Environment
The action of 6-(tert-Butyl)pyridin-3-ol can be influenced by environmental factors. For instance, the compound is stored at a temperature of 2-8°C , suggesting that temperature could affect its stability.
Propriétés
IUPAC Name |
6-tert-butylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(11)6-10-8/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARZUVRDJVVQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butyl)pyridin-3-ol | |
CAS RN |
68692-50-2 | |
| Record name | 6-tert-butylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

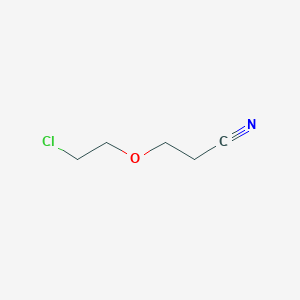
![[3,3'-Bipyridin]-6-amine](/img/structure/B1290270.png)

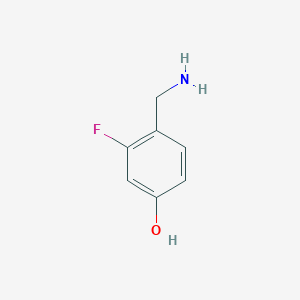
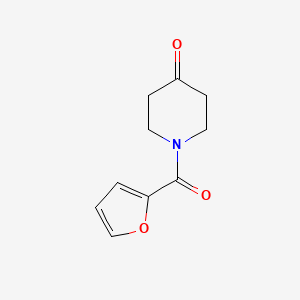
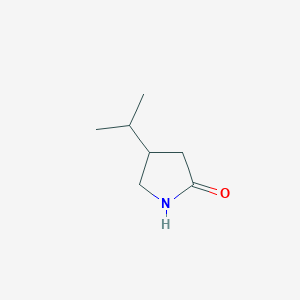
![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
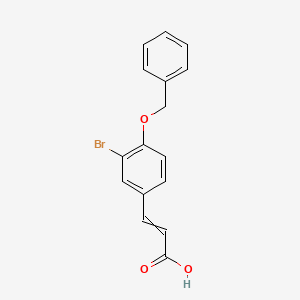
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)
